7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(3,4-Dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. This scaffold is recognized for its structural complexity and pharmacological versatility, particularly in oncology and neurology. The compound’s 3,4-dimethylphenyl and phenethyl substituents enhance hydrophobic interactions with biological targets, contributing to its kinase inhibitory and adenosine receptor antagonist activities . Its design is rooted in optimizing lead compounds like Roscovitine, with modifications to improve binding affinity and selectivity .
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15-8-10-18(12-16(15)2)28-21-19(13-24-28)22-25-20(26-27(22)14-23-21)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFVPWDVOPQMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with 3,4-dimethylbenzaldehyde, followed by cyclization with phenethylamine and subsequent functional group modifications . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups targeted and the reagents used .
Scientific Research Applications
Scientific Research Applications of 7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
This compound is a complex organic compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features confer high potency and selectivity towards Cyclin Dependent Kinase 2 (CDK2), making it valuable in cancer research.
Applications
- Chemistry: It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
- Medicine: It shows promise in cancer research due to its ability to inhibit CDK2, leading to the suppression of tumor cell growth. It can also be used in developing diagnostic or theranostic systems, leveraging its chemical properties for targeted delivery and imaging.
- Industry: The compound can be used in the development of diagnostic or theranostic systems, leveraging its chemical properties for targeted delivery and imaging.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspases and modulating key apoptotic pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7-DMP-PE | MCF-7 (Breast) | 45 |
| 7-DMP-PE | HCT-116 (Colorectal) | 6 |
| 7-DMP-PE | HepG-2 (Liver) | 48 |
Pharmacokinetics
In silico studies suggest that this compound possesses suitable drug-likeness characteristics, which are critical for therapeutic applications. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates favorable pharmacokinetic properties.
Case Studies
- Study on Breast Cancer Cells: Testing against MCF-7 and MDA-MB-231 breast cancer cell lines indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Mechanistic Studies: Treatment resulted in the suppression of NF-κB expression and promoted pro-apoptotic factors such as p53 and Bax. Additionally, it triggered autophagy via increased formation of autophagosomes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, particularly at the G1/S transition, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression .
Comparison with Similar Compounds
Key Research Findings and Trends
Dual Targeting: Derivatives like 7-(3,4-dimethylphenyl)-2-phenethyl exhibit dual kinase and adenosine receptor inhibition, a rarity among heterocyclic compounds .
Selectivity via Substituents : Small structural changes (e.g., bromine vs. methyl groups) drastically alter target specificity. For instance, bromophenyl analogs favor kinase inhibition, while methoxyphenyl derivatives prioritize A2AAR antagonism .
Synthetic Flexibility : The core scaffold undergoes isomerization (e.g., triazolo[4,3-c]pyrimidine → triazolo[1,5-c]pyrimidine) under acidic conditions, enabling diversification of derivatives .
Biological Activity
7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound belonging to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment through inhibition of cyclin-dependent kinases (CDKs).
- Molecular Formula : C22H20N6
- Molecular Weight : 368.444 g/mol
- Purity : Typically 95% .
The primary mechanism of action for this compound involves its interaction with Cyclin Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts the cell cycle progression from the G1 phase to the S phase, leading to significant cytotoxic effects on various cancer cell lines .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by activating caspases and modulating key apoptotic pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 7-DMP-PE | MCF-7 (Breast) | 45 | |
| 7-DMP-PE | HCT-116 (Colorectal) | 6 | |
| 7-DMP-PE | HepG-2 (Liver) | 48 |
Pharmacokinetics
In silico studies have indicated favorable pharmacokinetic properties for this compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that it possesses suitable drug-likeness characteristics which are critical for therapeutic applications .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : The compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- Mechanistic Studies : Further investigations revealed that treatment with this compound resulted in the suppression of NF-κB expression and promoted pro-apoptotic factors such as p53 and Bax. Additionally, it triggered autophagy via increased formation of autophagosomes .
Comparison with Similar Compounds
The unique structural features of this compound confer enhanced potency and selectivity towards CDK2 compared to other derivatives within the same class.
Table 2: Comparison of CDK Inhibitory Activities
| Compound Name | CDK Inhibition Activity |
|---|---|
| 7-(3,4-dimethylphenyl)-2-phenethyl-Pyrazolo Triazole | High |
| Other Pyrazolo Derivatives | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 7-(3,4-dimethylphenyl)-2-phenethyl-pyrazolo-triazolo-pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrazole and triazole precursors. Key steps include:
-
Cyclization : Use diphenylether as a solvent under reflux (180–200°C) to form the fused heterocyclic core .
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Substituent introduction : Alkylation or aryl coupling at the 7- and 2-positions using halide precursors (e.g., 3,4-dimethylphenyl bromide) with potassium carbonate in DMF at 70°C .
-
Optimization : Control pH (neutral to slightly basic) and temperature to minimize side products. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .
Step Reagents/Conditions Yield (%) Purity (HPLC) Core formation Diphenylether, reflux, 8h 60–70 >95% Alkylation K₂CO₃, DMF, 70°C 50–65 90–93%
Q. How is structural characterization performed for this compound class?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituent integration (e.g., methyl protons at δ 2.40 ppm for 3,4-dimethylphenyl ).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ m/z 403.1 for C₂₂H₁₉ClN₆ ).
- IR spectroscopy : Peaks at 1670 cm⁻¹ (C=O) and 1618 cm⁻¹ (C=N) validate heterocyclic framework .
Q. What in vitro assays are used for preliminary biological activity screening?
- Enzyme inhibition : Fluorescence polarization assays for kinase/phosphatase inhibition (IC₅₀ values in nM range) .
- Cellular assays : MTT viability tests in cancer cell lines (e.g., HCT-116, IC₅₀ ~2.5 µM) .
- Binding affinity : Surface plasmon resonance (SPR) to measure KD values for receptor targets (e.g., adenosine A₂A, KD <10 nM) .
Advanced Research Questions
Q. How do substitution patterns (e.g., 3,4-dimethylphenyl vs. chlorophenyl) influence bioactivity?
- SAR Insights :
- 3,4-Dimethylphenyl : Enhances lipophilicity (logP +0.3) and membrane permeability, improving CNS activity .
- Phenethyl group : Increases steric bulk, reducing off-target binding (e.g., 10-fold selectivity over A₁ receptors) .
- Methodology : Systematic synthesis of analogs with varied substituents, followed by comparative molecular field analysis (CoMFA) .
Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity?
- Case study : A compound shows nM-level enzyme inhibition but µM-level cellular IC₅₀.
- Hypothesis : Poor solubility or efflux pump interference.
- Testing :
Solubility : Measure kinetic solubility in PBS (pH 7.4) vs. DMSO.
Efflux inhibition : Co-administer with verapamil (P-gp inhibitor) in cytotoxicity assays .
- Resolution : Data may confirm the need for prodrug derivatives or formulation optimization .
Q. How can computational modeling guide target identification?
- Protocol :
Docking : Use AutoDock Vina to predict binding poses in adenosine A₂A receptor (PDB: 3REY). Key interactions: π-π stacking with Phe168 and H-bonding with Asn253 .
MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
- Validation : Compare computational binding scores (ΔG) with experimental KD values (R² >0.7 validates model) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Issues : Low yields in final alkylation steps (e.g., 40% vs. 65% in small-scale).
- Solutions :
- Switch from batch to flow chemistry for exothermic reactions .
- Use supported reagents (e.g., polymer-bound K₂CO₃) to simplify purification .
- Outcome : Achieve >90% purity at 10-g scale for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
